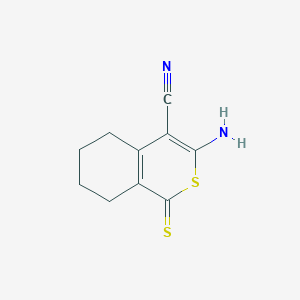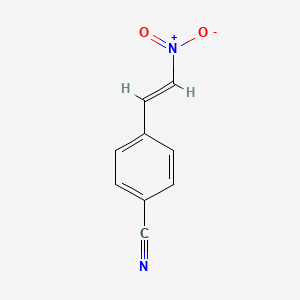![molecular formula C12H13N7S B1299020 4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 436092-66-9](/img/structure/B1299020.png)
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines the structural features of tetrazole and triazole rings
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole scaffolds are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles, in general, operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . Tetrazoles, another component of the compound, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These suggest that the compound might interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a component of the compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could influence the compound’s bioavailability.
Result of Action
Compounds containing 1,2,4-triazole scaffolds have shown a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
The solubility of tetrazolate anions in lipids suggests that the lipid composition of the environment could influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions. The compound’s electron-donating and electron-withdrawing properties facilitate its binding to various enzymes, potentially inhibiting or activating them . Additionally, the triazole ring can stabilize negative charges through electron delocalization, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell growth, differentiation, and apoptosis . Moreover, its interaction with DNA and RNA can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s tetrazole ring can form stable complexes with metal ions, influencing enzyme activity . Additionally, the triazole ring can undergo tautomerization, which may affect its binding interactions and overall activity . These molecular interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under moderate conditions, but it can degrade when exposed to strong oxidizers or acidic materials .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s tetrazole and triazole rings can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to penetrate cell membranes easily, facilitating its distribution within various cellular compartments . Additionally, its binding to specific proteins can affect its localization and accumulation in tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium.
Formation of Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between alkynes and azides.
Coupling of Tetrazole and Triazole Rings: The final step involves the coupling of the tetrazole and triazole rings through a thiol linkage, which can be achieved using various coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted reactions to speed up the process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole and triazole derivatives, such as:
- 5-Phenyl-1H-tetrazole
- 4H-1,2,4-Triazole-3-thiol
- 5-Phenyl-1-acyl-1,2,3,4-tetrazoles
Uniqueness
4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its combined tetrazole and triazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and greater versatility in chemical reactions .
Properties
IUPAC Name |
4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7S/c1-2-18-10(13-15-12(18)20)8-19-16-11(14-17-19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBQRZWXQXCCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357680 | |
| Record name | 4-Ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436092-66-9 | |
| Record name | 4-Ethyl-2,4-dihydro-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)











![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

